Cas no 366452-96-2 (4-Fluoro-2,3-dihydro-1H-isoindol-1-one)
4-Fluoro-2,3-dihydro-1H-isoindol-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindol-1-one,4-fluoro-2,3-dihydro-
- 4-FLUORO-2,3-DIHYDRO-1H-ISOINDOL-1-ONE
- 4-fluoro-2,3-dihydroisoindol-1-one
- 1H-ISOINDOL-1-ONE,4-FLUORO-2,3-DIHYDRO
- 4-fluoro-2,3-dihydro-isoindol-1-one
- 4-FLUOROISOINDOLIN-1-ONE
- SCHEMBL1078443
- 1H-Isoindol-1-one,4-fluoro-2,3-dihydro-(9CI)
- Z1255380598
- CS-0062221
- 366452-96-2
- GAHFFZDPDRNMNC-UHFFFAOYSA-N
- AS-66299
- AB66630
- MFCD13177756
- EN300-207268
- 1H-ISOINDOL-1-ONE, 4-FLUORO-2,3-DIHYDRO-
- AKOS024016077
- DB-267852
- 4-Fluoro-2,3-dihydro-1H-isoindol-1-one
-
- MDL: MFCD13177756
- Inchi: 1S/C8H6FNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
- InChI Key: GAHFFZDPDRNMNC-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2C(NCC=21)=O
Computed Properties
- Exact Mass: 151.04300
- Monoisotopic Mass: 151.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.311
- Boiling Point: 392.184 °C at 760 mmHg
- Flash Point: 190.987 °C
- PSA: 29.10000
- LogP: 1.39790
4-Fluoro-2,3-dihydro-1H-isoindol-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0784-1g |
4-Fluoro-2,3-dihydro-isoindol-1-one |
366452-96-2 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0784-5g |
4-Fluoro-2,3-dihydro-isoindol-1-one |
366452-96-2 | 97% | 5g |
15264.76CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0784-500mg |
4-Fluoro-2,3-dihydro-isoindol-1-one |
366452-96-2 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0784-250mg |
4-Fluoro-2,3-dihydro-isoindol-1-one |
366452-96-2 | 97% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0784-100mg |
4-Fluoro-2,3-dihydro-isoindol-1-one |
366452-96-2 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0784-50mg |
4-Fluoro-2,3-dihydro-isoindol-1-one |
366452-96-2 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
| Chemenu | CM238413-1g |
4-Fluoroisoindolin-1-one |
366452-96-2 | 95% | 1g |
$439 | 2021-08-04 | |
| Chemenu | CM238413-5g |
4-Fluoroisoindolin-1-one |
366452-96-2 | 95% | 5g |
$1061 | 2021-08-04 | |
| Chemenu | CM238413-10g |
4-Fluoroisoindolin-1-one |
366452-96-2 | 95% | 10g |
$1594 | 2021-08-04 | |
| Chemenu | CM238413-25g |
4-Fluoroisoindolin-1-one |
366452-96-2 | 95% | 25g |
$2660 | 2021-08-04 |
4-Fluoro-2,3-dihydro-1H-isoindol-1-one Suppliers
4-Fluoro-2,3-dihydro-1H-isoindol-1-one Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Fluoro-2,3-dihydro-1H-isoindol-1-one
Introduction to 4-Fluoro-2,3-dihydro-1H-isoindol-1-one (CAS No. 366452-96-2)
4-Fluoro-2,3-dihydro-1H-isoindol-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 366452-96-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the isoindolone class, characterized by a fused benzene and pyrrole ring system with a fluorine substituent at the fourth position. The presence of the fluorine atom and the dihydro functionality imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structure of 4-fluoro-2,3-dihydro-1H-isoindol-1-one is of particular interest due to its potential biological activity. The fluorine atom, a well-known pharmacophore in medicinal chemistry, can enhance metabolic stability, binding affinity, and overall bioavailability of therapeutic agents. The dihydroisoindolone core is also recognized for its role in various pharmacological applications, including anti-inflammatory, antiviral, and anticancer therapies. This compound's versatility has positioned it as a focal point in synthetic organic chemistry and drug design.
In recent years, there has been growing interest in fluoro-substituted isoindolones due to their demonstrated efficacy in modulating biological pathways. Studies have shown that compounds with similar structural motifs exhibit promising activity against several diseases. For instance, derivatives of 4-fluoro-2,3-dihydro-1H-isoindol-1-one have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer progression. The fluorine atom's ability to increase lipophilicity while maintaining metabolic stability makes this class of compounds particularly attractive for drug development.
The synthesis of 4-fluoro-2,3-dihydro-1H-isoindol-1-one involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These synthetic approaches are critical for producing derivatives with tailored biological properties for further research and clinical applications.
Recent advancements in computational chemistry have also contributed to the understanding of 4-fluoro-2,3-dihydro-1H-isoindol-1-one's reactivity and interaction with biological targets. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize lead structures before experimental synthesis. This integration of computational methods with traditional wet chemistry has accelerated the drug discovery process significantly.
The pharmacological profile of 4-fluoro-2,3-dihydro-1H-isoindol-1-one is being actively explored in preclinical studies. Initial findings suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory responses. Additionally, its interaction with nuclear receptors has been investigated for potential applications in metabolic disorders. These preliminary results underscore the compound's therapeutic potential and justify further investigation into its mechanisms of action.
In conclusion, 4-fluoro-2,3-dihydro-1H-isoindol-1-one (CAS No. 366452-96-2) represents a promising candidate in pharmaceutical research due to its unique structural features and biological activity. The combination of synthetic accessibility and functional diversity makes it an ideal scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
366452-96-2 (4-Fluoro-2,3-dihydro-1H-isoindol-1-one) Related Products
- 1378819-13-6(4-Fluoro-2-methylisoindolin-1-one)
- 1036389-09-9(6-Amino-4-fluoroisoindolin-1-one)
- 340702-10-5(6-fluoro-2,3-dihydro-1H-isoindol-1-one)
- 854762-47-3(4,7-difluoro-2,3-dihydro-1H-Isoindol-1-one)
- 61864-48-0(4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione)
- 1260666-80-5(5-fluoro-2,3-dihydro-1H-isoindol-1-one)
- 94514-21-3(5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)
- 1379239-03-8(7-Fluoro-2-methylisoindolin-1-one)
- 652-11-9(Tetrafluorophthalimide)
- 51108-29-3(4-Fluoroisoindoline-1,3-dione)